molecular formula C21H30O B602011 Levonorgestrel-Unreinheit D CAS No. 32419-58-2

Levonorgestrel-Unreinheit D

Katalognummer: B602011
CAS-Nummer: 32419-58-2
Molekulargewicht: 298.5 g/mol
InChI-Schlüssel: MXXKGWYLIJQEBP-XUDSTZEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levonorgestrel Impurity D is a chemical compound that is structurally related to Levonorgestrel, a synthetic progestogen used in various contraceptive formulations. Levonorgestrel Impurity D is often encountered as a byproduct or degradation product during the synthesis and storage of Levonorgestrel. It is important to study and understand the properties and behavior of this impurity to ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Levonorgestrel Impurity D involves several steps, including protection, halogenation, hydroxylation, dehalogenation, and ethynylation reactions. The process typically starts with a compound that undergoes ketal protection at specific positions, followed by halogenation and hydroxylation to introduce functional groups. Subsequent dehalogenation and methyl etherification reactions lead to the formation of intermediate compounds. Finally, ethynylation and deprotection steps yield Levonorgestrel Impurity D .

Industrial Production Methods

Industrial production of Levonorgestrel Impurity D follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality of the final product. The process is designed to minimize the formation of unwanted byproducts and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Levonorgestrel Impurity D undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

    Hydroxylation: Addition of hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations. For example, hydroxylation reactions may require the use of specific catalysts and controlled temperatures to ensure selectivity .

Major Products Formed

The major products formed from these reactions include various hydroxylated, halogenated, and dehalogenated derivatives of Levonorgestrel Impurity D. These products are characterized and analyzed to understand their properties and potential impact on the efficacy and safety of pharmaceutical formulations.

Wirkmechanismus

The mechanism of action of Levonorgestrel Impurity D is not as well-studied as that of Levonorgestrel itself. it is believed to interact with similar molecular targets, including progesterone and androgen receptors. By binding to these receptors, Levonorgestrel Impurity D may influence the release of gonadotropin-releasing hormone from the hypothalamus, thereby affecting ovulation and other reproductive processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Levonorgestrel Impurity D can be compared with other impurities and related compounds such as:

  • Levonorgestrel Impurity B
  • Levonorgestrel Impurity C
  • Levonorgestrel Impurity G

Uniqueness

Levonorgestrel Impurity D is unique in its specific structural modifications and the pathways through which it is formed. Unlike other impurities, it undergoes a distinct series of reactions involving ketal protection, halogenation, and ethynylation, which contribute to its unique chemical properties .

By understanding the properties, preparation methods, and applications of Levonorgestrel Impurity D, researchers can ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel, ultimately contributing to better healthcare outcomes.

Biologische Aktivität

Levonorgestrel Impurity D (LNG Impurity D) is a byproduct associated with the synthesis of levonorgestrel, a widely used synthetic progestogen in contraceptive formulations. Understanding the biological activity of this impurity is crucial for assessing its potential effects on human health, particularly in the context of reproductive health and hormonal therapies.

Levonorgestrel (LNG) is a potent progestin, and its impurities can affect its pharmacological profile. LNG Impurity D is characterized by its specific chemical structure, which influences its binding affinity to steroid hormone receptors and its overall biological activity.

  • CAS Number : 32419-58-2
  • Molecular Formula : C21H28O3
  • Molecular Weight : 328.45 g/mol

LNG and its impurities exert their effects primarily through binding to progesterone receptors, which modulate gene expression related to reproductive functions. The biological activity of LNG Impurity D may differ from that of the primary compound due to variations in receptor affinity and efficacy.

  • Receptor Binding Affinity :
    • LNG has a relative binding affinity for the progesterone receptor that is approximately 323% that of natural progesterone.
    • The impurity's affinity may be lower, potentially altering its effectiveness in modulating reproductive processes.
  • Effects on Endometrial Tissue :
    • LNG is known to produce an atrophic endometrium when administered orally, while local delivery methods can lead to decidualization and changes in vascular morphology .
    • The specific effects of LNG Impurity D on endometrial tissue remain less characterized but are critical for understanding its safety profile.

Pharmacokinetics

The pharmacokinetics of levonorgestrel suggest rapid absorption and a significant half-life, which may also apply to its impurities:

  • Absorption : Peak plasma levels are typically reached within 1-3 hours post-administration.
  • Half-life : The elimination half-life ranges from 20 to 60 hours, influencing the duration of biological activity .

Toxicological Profile

The safety assessment of levonorgestrel has indicated a high tolerance level, with an oral LD50 greater than 5000 mg/kg in animal studies . However, the specific toxicological data for LNG Impurity D is limited and warrants further investigation.

Clinical Studies

  • Efficacy in Contraception :
    • Clinical trials evaluating levonorgestrel have shown significant efficacy in preventing ovulation and altering endometrial receptivity. The presence of impurities like LNG Impurity D could potentially impact these outcomes, although direct studies are lacking.
  • Adverse Effects :
    • Common adverse effects associated with LNG include nausea, headache, and menstrual irregularities. The contribution of LNG Impurity D to these effects remains unclear but is an area for future research .

Data Table: Summary of Biological Activities

ParameterLevonorgestrelLevonorgestrel Impurity D
Receptor Binding Affinity323% (PR)TBD
Absorption RateRapid (1-3 hours)TBD
Half-Life20-60 hoursTBD
LD50>5000 mg/kgTBD
Common Adverse EffectsNausea, headacheTBD

Eigenschaften

CAS-Nummer

32419-58-2

Molekularformel

C21H30O

Molekulargewicht

298.5 g/mol

IUPAC-Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI-Schlüssel

MXXKGWYLIJQEBP-XUDSTZEESA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Isomerische SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34

Kanonische SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Aussehen

Colorless Semi-Solid

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonorgestrel Impurity D
Reactant of Route 2
Reactant of Route 2
Levonorgestrel Impurity D
Reactant of Route 3
Levonorgestrel Impurity D
Reactant of Route 4
Levonorgestrel Impurity D
Reactant of Route 5
Reactant of Route 5
Levonorgestrel Impurity D
Reactant of Route 6
Levonorgestrel Impurity D

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.